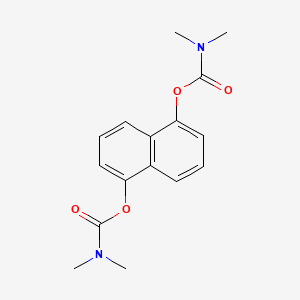
萘-1,5-二基双(二甲基氨基甲酸酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.
科学研究应用
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
Target of Action
Naphthalene-1,5-diyl bis(dimethylcarbamate), also known as 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate, is a compound that has been studied for its potential applications in the field of polymer solar cells . The primary targets of this compound are the polymer acceptors used in these solar cells . These acceptors are crucial for the performance of the solar cells, as they are responsible for the absorption of light and the subsequent generation of electrical energy .
Mode of Action
This compound interacts with its targets by enhancing their electron affinity and electron mobility . This is achieved through the compound’s strong electron affinity and high electron mobility, which are properties that have made it a subject of interest for use in polymer solar cells . The interaction of the compound with its targets results in an improvement in the fill factor and power conversion efficiency of the solar cells .
Biochemical Pathways
It is known that the compound’s interaction with its targets can facilitate charge separation and transportation , which are crucial processes in the functioning of polymer solar cells .
Result of Action
The action of this compound results in an enhancement of the performance of polymer solar cells . Specifically, it improves the fill factor and power conversion efficiency of these cells . This is achieved through the compound’s interaction with the polymer acceptors in the cells, which facilitates charge separation and transportation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the performance of polymer solar cells can be affected by temperature, light intensity, and the presence of other materials . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate typically involves the reaction of naphthalen-1-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthalen-1-ylamine derivatives.
Substitution: Formation of substituted naphthalen-1-yl carbamates.
相似化合物的比较
Similar Compounds
- 6-(Naphthalen-1-yl)benzo[b]pyrrolo[1,2-d][1,4]oxazepin-7-yl dimethylcarbamate
- Dimethyl-carbamic acid 5-naphthalen-1-yl-6-oxa-10b-aza-benzo[e]azulen-4-yl ester
Uniqueness
5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
[5-(dimethylcarbamoyloxy)naphthalen-1-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-9-5-8-12-11(13)7-6-10-14(12)22-16(20)18(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMMRUBDXGQDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1C=CC=C2OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
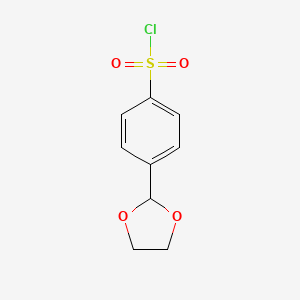
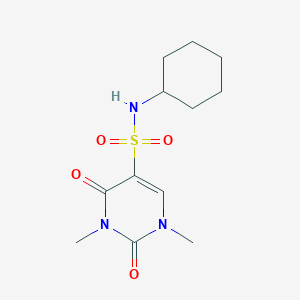
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2462068.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2462069.png)

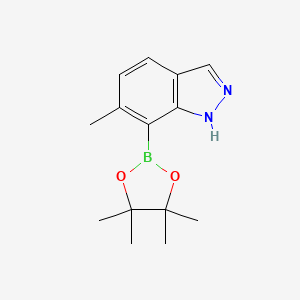
![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)
![N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide](/img/structure/B2462077.png)
![5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2462078.png)
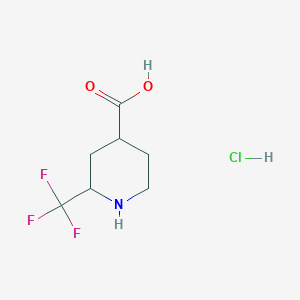
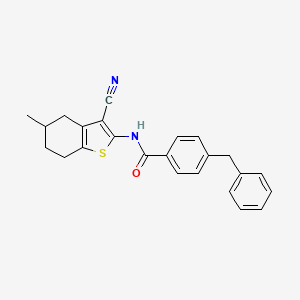
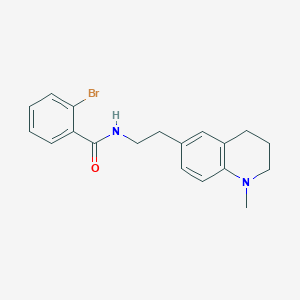
![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2462086.png)
